molecular formula C30H50O B1671784 Euphol CAS No. 514-47-6

Euphol

Cat. No. B1671784
CAS RN: 514-47-6
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-CXSQPFRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euphol is a tetracyclic triterpene alcohol isolated from the sap of Euphorbia tirucalli. It has anti-mutagenic, anti-inflammatory, and immunomodulatory effects and is orally active .


Synthesis Analysis

Euphol is predominantly found in the latex of Euphorbia tirucalli. Two latex-specifically expressed oxidosqualene cyclases (OSCs) from E. tirucalli, designated as EtOSC5 and EtOSC6, were functionally characterized. EtOSC5 produces euphol and its 20 S -isomer tirucallol as two of the major products .


Molecular Structure Analysis

Euphol is a tetracyclic triterpene alcohol .


Chemical Reactions Analysis

Euphol inhibits the monoacylglycerol lipase (MGL) activity via a reversible mechanism .


Physical And Chemical Properties Analysis

Euphol is a white powder, easily soluble in n-hexane, chloroform, methanol .

Scientific Research Applications

Source and Extraction

Eupha-8,24-dienol, also known as Euphol, is a triterpenoid that has been isolated from the ethyl acetate extract of Euphorbia kansui . Euphorbia kansui is a plant species that has long been used in traditional Chinese medicine .

Chemical Structure

The chemical structure of Euphol is represented as (3S,5R,10S,13S,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol .

Cytotoxicity

Euphol has been found to exhibit moderate cytotoxicity against various cancer cell lines. For instance, it has shown cytotoxic effects against colon cancer HCT-116, gastric cancer MKN-45, and breast cancer MCF-7 .

Anticancer Activities

Euphol, along with other triterpenoids, has been reported to possess various pharmacological properties, including anticancer activities . It has exhibited various degrees of cytotoxic effects against human breast adenocarcinoma (MCF-7) and cellosaurus (C6) cancer cell lines .

Pharmacological Properties

Triterpenoids like Euphol have been reported to possess a wide range of medicinal applications due to their diverse pharmacological properties . These properties support the traditional uses of the Euphorbia species in treating diseases ranging from respiratory infections, body and skin irritations, digestion complaints, inflammatory infections, body pain, microbial illness, snake or scorpion bites, pregnancy, as well as sensory disorders .

Drug Discovery

The diverse therapeutic applications and great structural diversity of Euphol make it of interest to chemists and biochemists in the field of drug discovery from natural products . The triterpenoids in Euphorbia species can provide potential leads that can be developed into pharmaceutical compounds for a wide range of medicinal applications .

Safety and Hazards

Euphol should be handled with care to avoid dust formation, breathing mist, gas, or vapors. It should not come in contact with skin and eyes. Protective gloves and impermeable clothing should be worn while handling euphol .

properties

IUPAC Name

(3S,5R,10S,13S,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22?,25+,26+,28-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-ZMBNEQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)C1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Euphadienol

CAS RN

514-47-6
Record name Euphol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Euphol
Reactant of Route 2
Euphol
Reactant of Route 3
Euphol
Reactant of Route 4
Euphol
Reactant of Route 5
Euphol
Reactant of Route 6
Euphol

Q & A

Q1: How does Euphol exert its anti-cancer effects?

A1: Euphol exhibits anti-cancer activity through multiple mechanisms. In breast cancer cells, Euphol induced cell cycle arrest at the G1 phase by downregulating cyclin D1 expression and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27. [] This resulted in the hypophosphorylation of Rb, ultimately inhibiting cell cycle progression. In other cancer models, including gastric cancer, Euphol appears to function by negatively modulating the Transforming Growth Factor beta (TGF-β) signaling pathway. [, ] It achieves this by promoting the movement of TGF-β receptors into lipid raft microdomains within the cell membrane, leading to their degradation. [] This disruption of TGF-β signaling contributes to the induction of cancer cell death.

Q2: Does Euphol interact with specific proteins or pathways?

A2: Yes, Euphol has been shown to interact with several key proteins and signaling pathways. One notable interaction is with Protein Kinase C (PKC) isoforms. Research suggests that Euphol modulates the expression of genes involved in the PKC pathway, contributing to its cytotoxic effects in colorectal cancer models. [] Specifically, treatment with Euphol stimulated the gene and protein expression of PKCα, PKCβ, PKCδ, and PKCZ in mouse organoids. []

Q3: What is the molecular formula and weight of Euphol?

A3: The molecular formula of Euphol is C30H50O, and its molecular weight is 426.72 g/mol.

Q4: What spectroscopic data are available for Euphol?

A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been widely used to characterize and confirm the structure of Euphol. [, , , , ] These data provide detailed information about the compound's functional groups, carbon framework, and overall structure.

Q5: Is there any information available regarding the material compatibility and stability of Euphol under various conditions?

A5: While specific data on material compatibility is limited, research suggests that Euphol, like other triterpenes, might be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxygen. [, , ] This potential for degradation underscores the importance of appropriate storage and handling practices to maintain the compound's stability and efficacy.

Q6: What types of in vitro and in vivo models have been used to study the efficacy of Euphol?

A6: Euphol's efficacy has been evaluated in both in vitro and in vivo settings using a variety of cancer models.

    Q7: What are the key findings from in vitro studies on Euphol's anti-cancer activity?

    A7: In vitro studies have demonstrated Euphol's cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines, including those derived from esophageal squamous cell carcinoma, pancreatic ductal adenocarcinoma, prostate cancer, melanoma, and colon cancer. [] These findings highlight its potential as an anti-cancer agent.

    Q8: Have any clinical trials been conducted to investigate Euphol in humans?

    A8: Currently, there are no published clinical trials evaluating the safety and efficacy of Euphol in humans. Further research, including preclinical studies to establish safety and efficacy profiles, is needed before clinical trials can be considered.

    Q9: What analytical techniques are commonly used to characterize and quantify Euphol?

    A9: Several analytical methods have been employed to characterize and quantify Euphol, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being particularly prevalent.

      Q10: Have these analytical methods been validated?

      A10: Yes, validation of analytical methods for Euphol is crucial to ensure their reliability and accuracy. Studies employing HPLC methods have generally included validation parameters such as linearity, precision, accuracy, and recovery, demonstrating the suitability of these techniques for Euphol analysis. [, , ]

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.